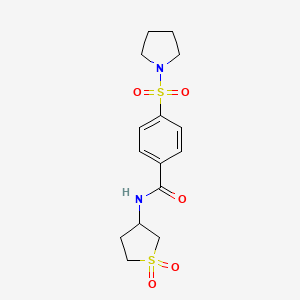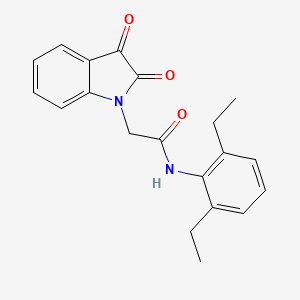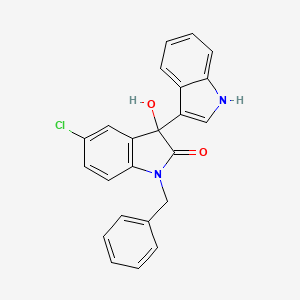![molecular formula C18H15N3O4 B4079199 2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4079199.png)
2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide
Übersicht
Beschreibung
2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as an anticancer agent. It belongs to the class of benzamide derivatives and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide involves the inhibition of various cellular pathways that are essential for cancer cell survival. The compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, it has been reported to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and physiological effects:
2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide has been shown to have both biochemical and physiological effects. The compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits various cellular pathways that are essential for cancer cell survival. In addition, it has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide in lab experiments include its potency as an anticancer agent, its ability to induce apoptosis in cancer cells, and its inhibitory effects on various cellular pathways. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, further studies are needed to investigate its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are a small population of cells that are resistant to chemotherapy and radiation therapy. Additionally, further studies are needed to investigate its toxicity and potential side effects in vivo. Finally, the development of more efficient synthesis methods for the compound may improve its availability and potential for clinical use.
Conclusion:
In conclusion, 2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide is a promising compound for anticancer therapy. Its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting various cellular pathways makes it a potential candidate for future drug development. However, further studies are needed to investigate its toxicity and potential side effects in vivo. Additionally, the development of more efficient synthesis methods may improve its availability and potential for clinical use.
Wissenschaftliche Forschungsanwendungen
2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(20-13-5-2-1-3-6-13)16-11-14(21(23)24)8-9-17(16)19-12-15-7-4-10-25-15/h1-11,19H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDANVQOCLNWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylmethylamino)-5-nitro-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4079124.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4079146.png)
![N-[4-(9-acridinylamino)phenyl]acetamide](/img/structure/B4079158.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-phenylacetamide](/img/structure/B4079161.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4079167.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide](/img/structure/B4079172.png)

![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4079204.png)

![2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4079219.png)
![1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4079226.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4079228.png)
![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)